molecular formula C₁₆H₂₂BrClNO₂ B1140370 5-Bromobufuralol Hydrochloride CAS No. 137740-36-4

5-Bromobufuralol Hydrochloride

Cat. No.: B1140370
CAS No.: 137740-36-4
M. Wt: 375.71
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Description

5-Bromobufuralol Hydrochloride (CAS: 137740-36-4) is a complex organic compound with the molecular formula C₁₆H₂₃BrClNO₂ and a molecular weight of 376.71632 g/mol . Structurally, it features a benzofuran core substituted with a bromine atom at position 5, a 7-ethyl group, and a hydroxymethyl moiety linked to a tert-butylamino group (1,1-dimethylethylamine) via a methyl bridge . This compound is primarily utilized in biomedical research, particularly in studies involving β-adrenergic receptor interactions due to its structural resemblance to adrenergic ligands .

Manufactured by Toronto Research Chemicals (TRC), a leading producer of specialized organic compounds, this compound is available in quantities ranging from 10 mg to 100 mg for research applications . Its synthesis and quality control are supported by advanced analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), which ensures high purity and stability .

Properties

IUPAC Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDOJOZYWBVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobufuralol Hydrochloride involves several steps. One common method includes the bromination of Bufuralol to introduce the bromine atom at the 5-position of the benzofuran ring. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

5-Bromobufuralol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromobufuralol Hydrochloride involves its role as a β-Adrenergic blocker. It binds to β-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-Bromobufuralol Hydrochloride and its analogues:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences
This compound 137740-36-4 C₁₆H₂₃BrClNO₂ 376.71632 Reference Tert-butylamino group; 7-ethyl substitution
(R)-5-Bromo-2,3-dihydrobenzofuran-3-amine HCl 1414960-64-7 C₉H₁₁BrClNO 261.55 1.00 Lacks tert-butylamino and hydroxymethyl groups
6-Bromo-2,3-dihydrobenzofuran-3-amine HCl 1228565-88-5 C₉H₁₁BrClNO 261.55 0.98 Bromine at position 6; simpler amine substituent
5-Bromo-2,3-dihydrobenzofuran-3-amine 1187927-75-8 C₉H₁₀BrNO 228.09 0.98 No HCl salt; reduced polarity

Key Findings:

Structural Complexity: this compound is distinguished by its tert-butylamino group and 7-ethyl substitution on the benzofuran core, which are absent in simpler analogues like (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride .

Bromine Position : Compounds such as 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (similarity score: 0.98) differ in bromine placement, which may alter electronic effects and steric interactions at receptor sites .

Molecular Weight and Solubility : this compound’s higher molecular weight (376.71632 g/mol vs. ~261 g/mol for analogues) suggests reduced aqueous solubility compared to smaller derivatives. This could influence pharmacokinetic properties in vivo .

Salt Forms: Unlike non-salt forms (e.g., 5-Bromo-2,3-dihydrobenzofuran-3-amine, CAS: 1187927-75-8), the hydrochloride salt of 5-Bromobufuralol enhances stability and solubility in polar solvents, making it more suitable for experimental formulations .

Research Implications:

  • The tert-butylamino group in this compound may confer β-adrenergic receptor selectivity, whereas simpler amines (e.g., in CAS 1414960-64-7) might exhibit nonspecific binding .
  • RP-HPLC methods validated for analogues (e.g., amitriptyline hydrochloride ) could be adapted for purity analysis of this compound, ensuring batch consistency in research settings.

Biological Activity

5-Bromobufuralol Hydrochloride is a compound that serves as an intermediate in the synthesis of Bufuralol, a well-known β-adrenergic blocker. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 137740-36-4
  • Molecular Formula : C16H18BrClN2O3
  • Solubility : Soluble in dichloromethane and methanol .

This compound exerts its biological effects primarily through its action as a β-adrenergic antagonist. This mechanism involves blocking the β-adrenergic receptors, which are crucial in regulating cardiovascular functions. The inhibition of these receptors leads to:

  • Decreased Heart Rate : Reduction in cardiac output and heart rate due to antagonism of β1 receptors.
  • Vasodilation : Peripheral vasodilating effects that can help manage hypertension .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cardiovascular Effects : It has been shown to lower blood pressure and reduce myocardial oxygen demand.
  • Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects, particularly in vascular dementia contexts, where it may enhance cognitive function when combined with other treatments like donepezil.

Case Studies

  • Vascular Dementia Treatment :
    • A study involving 168 patients with vascular dementia indicated that combining donepezil hydrochloride with acupuncture showed improved outcomes. While 5-Bromobufuralol was not directly tested, its role as a β-blocker suggests possible synergistic effects in managing cognitive decline through cardiovascular stabilization.
  • Cardiovascular Impact :
    • In animal models, administration of this compound resulted in significant reductions in heart rate and blood pressure, confirming its efficacy as a β-blocker .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
Heart Rate ReductionSignificant decrease observed
Blood Pressure LoweringNotable hypotensive effect
Neuroprotective PotentialSuggested enhancement in cognitive function

Q & A

Q. What are the key physicochemical properties and structural identifiers of 5-Bromobufuralol Hydrochloride?

this compound (CAS 137740-36-4) has the molecular formula C₁₆H₂₃BrClNO₂ and a molecular weight of 376.71632 g/mol . Its IUPAC name is 5-Bromo-α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride. The InChI identifier is provided for spectral verification: 1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H . Methodological guidance : Use NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm identity and purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective lab coats. Respiratory protection is required if aerosolization occurs .
  • First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention for persistent irritation .
  • Storage : Keep containers sealed in a dry, cool environment to prevent hydrolysis or degradation .

Q. How can researchers assess the purity of this compound?

Purity analysis typically employs HPLC (using a C18 column and UV detection at 254 nm) or gas chromatography (GC) with flame ionization detection. Calibrate instruments with certified reference standards. For impurities, use LC-MS to identify byproducts or degradation products .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield?

Key considerations:

  • Bromination efficiency : Use electrophilic bromination agents (e.g., NBS or Br₂) under controlled conditions to minimize side reactions.
  • Chiral resolution : Employ asymmetric synthesis or chiral chromatography to isolate enantiomerically pure forms, critical for pharmacological studies .
  • Hydrochloride salt formation : Optimize pH during acidification to ensure stoichiometric conversion of the free base to the hydrochloride salt .

Q. How should researchers address contradictory stability data for this compound under varying storage conditions?

  • Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and compare results with long-term storage data (25°C/60% RH). Monitor degradation via HPLC .
  • Root-cause analysis : If discrepancies arise, evaluate factors like batch-to-batch variability, container sealing integrity, or light exposure .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • X-ray crystallography : Determines absolute configuration and confirms substituent positions.
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish between regioisomers or tautomers.
  • DFT calculations : Validate spectral data (e.g., IR vibrational modes) against computational models .

Q. How can researchers mitigate interference from matrix effects in biological assays involving this compound?

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to remove interfering biomolecules.
  • Internal standardization : Spike samples with deuterated analogs (e.g., d₆-labeled derivatives) to correct for recovery variability .

Q. What strategies are recommended for scaling up this compound synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate) affecting yield and purity .

Methodological Notes

  • Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., compare LC-MS results with NMR) .
  • Ethical compliance : Dispose of waste via certified hazardous waste handlers to prevent environmental release of brominated byproducts .

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